Tert-butyl cyanomethyl carbonate
Description
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
tert-butyl cyanomethyl carbonate |
InChI |
InChI=1S/C7H11NO3/c1-7(2,3)11-6(9)10-5-4-8/h5H2,1-3H3 |
InChI Key |
PNGGROPHMDADFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl cyanomethyl carbonate can be synthesized through various methods. One common approach involves the reaction of tert-butyl chloroformate with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cyanomethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and carboxylic acids.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include nitriles, carboxylic acids, primary amines, and various substituted derivatives .
Scientific Research Applications
Tert-butyl cyanomethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is employed in the synthesis of biologically active peptides and proteins.
Medicine: It plays a crucial role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: This compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl cyanomethyl carbonate involves the protection of amino groups through the formation of a stable Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amino group .
Comparison with Similar Compounds
Key Observations :
- Functional Groups: this compound lacks aromatic or heterocyclic substituents present in analogs like the phenyl () or azetidine-boronate groups ().
- Molecular Weight : The compound is lighter than analogs with bulky substituents (e.g., tert-butyl (4-chlorophenethyl)carbamate at 255.74 g/mol) .
Reactivity and Stability
- Thermal and Chemical Stability: this compound is stable under ambient storage but decomposes in the presence of strong acids/bases or oxidizing agents, releasing cyanide-containing fumes . In contrast, tert-butyl (4-chlorophenethyl)carbamate shows similar stability but generates toxic chlorine-containing gases upon combustion . The azetidine-boronate derivative () is reactive toward Suzuki-Miyaura cross-coupling due to the boronate ester group, a feature absent in this compound.
- Radical Reactivity: The (tert-butyloxycarbonyl)methyl radical, a derivative, exhibits lower electrophilicity compared to cyanomethyl radicals, influencing its addition kinetics in polymerization reactions (rate constants differ by ~10³-fold) .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl cyanomethyl carbonate, and how do reaction conditions influence yield?
this compound is typically synthesized via carbamate formation reactions. A widely used method involves reacting cyanomethylamine derivatives with tert-butyl chloroformate in the presence of a base like triethylamine or pyridine. For example:
- Procedure : Cyanomethylamine (1 equiv) is dissolved in anhydrous dichloromethane, followed by dropwise addition of tert-butyl chloroformate (1.1 equiv) and triethylamine (1.2 equiv) at 0°C. The reaction is stirred for 4–6 hours at room temperature .
- Yield Optimization : Excess base (>1.2 equiv) may lead to side reactions (e.g., hydrolysis), while lower temperatures (0–5°C) reduce byproduct formation .
Q. What analytical techniques are recommended for characterizing this compound?
Key characterization methods include:
| Technique | Key Data |
|---|---|
| ¹H/¹³C NMR | Peaks at δ 1.4 ppm (t-Bu), δ 4.2 ppm (CH₂CN), and δ 155–160 ppm (carbonate carbonyl) . |
| IR Spectroscopy | Stretching vibrations at ~1740 cm⁻¹ (C=O) and ~2250 cm⁻¹ (C≡N) . |
| Mass Spectrometry | Molecular ion peak at m/z [M+H]⁺ matching the molecular formula (e.g., C₈H₁₃NO₃⁺) . |
Q. What are the recommended storage and handling protocols for this compound?
Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?
The tert-butyl group acts as a protecting group for amines, while the cyanomethyl moiety facilitates nucleophilic substitutions. It is used in:
- Peptide Synthesis : Temporary protection of amino groups during solid-phase synthesis .
- Prodrug Design : As a carbonate prodrug linker for controlled drug release .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for this compound in nucleophilic substitutions?
Mechanistic studies often employ:
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., comparing H/D substitution in cyanomethyl groups) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for SN2 pathways .
Q. What strategies optimize scalability and purity in industrial-scale synthesis?
- Continuous Flow Reactors : Enhance mixing efficiency and reduce reaction time (e.g., 30% faster than batch methods) .
- Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization from ethanol/water mixtures (>99% purity) .
Q. How do structural modifications of this compound impact biological activity?
Structure-activity relationship (SAR) studies reveal:
| Modification | Effect |
|---|---|
| t-Bu → Benzyl | Increased lipophilicity but reduced metabolic stability . |
| Cyanomethyl → Ethoxycarbonyl | Enhanced enzymatic hydrolysis rates in prodrugs . |
Q. What are the decomposition pathways under thermal or photolytic stress?
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies often arise from:
Q. What computational tools predict the reactivity of this compound in complex systems?
- Molecular Docking : AutoDock Vina to simulate interactions with enzymes (e.g., esterases for prodrug activation) .
- MD Simulations : GROMACS to study solvation effects on reaction kinetics in aqueous/organic biphasic systems .
Data Contradictions and Mitigation
| Issue | Resolution |
|---|---|
| Variable NMR δ Values | Standardize solvent (CDCl₃) and concentration (0.1 M) . |
| Discrepant Melting Points | Use DSC for accurate thermal profiling . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
